molecular formula C10H14ClNO B2550429 3-Phenyloxolan-3-amine hydrochloride CAS No. 2241128-24-3

3-Phenyloxolan-3-amine hydrochloride

Cat. No. B2550429
CAS RN: 2241128-24-3
M. Wt: 199.68
InChI Key: BGMSSTFGWVCMHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of an asymmetric ligand with a high crystallographic symmetry, indicating a complex synthesis process that could be similar to the synthesis of 3-Phenyloxolan-3-amine hydrochloride . Another paper describes the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, which could be a relevant method for synthesizing similar amines . Additionally, the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives through a three-component condensation reaction suggests a versatile approach that might be applicable to the synthesis of 3-Phenyloxolan-3-amine hydrochloride .

Molecular Structure Analysis

X-ray crystallography is a common technique used to study the molecular structure of compounds. The novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one's structure was elucidated using this method, which could also be applied to determine the structure of 3-Phenyloxolan-3-amine hydrochloride . The study of molecular geometry and interactions, such as hydrogen bonding and π-π interactions, is crucial for understanding the stability and reactivity of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions involving amines. For example, the complexation of an amine ligand with ZnCl2 leads to a phase transition and changes in photoluminescence properties . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines to form 2-oxazolidinones indicates that amines can participate in ring-forming reactions, which could be relevant for the reactivity of 3-Phenyloxolan-3-amine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are diverse. The fluorescent properties of the ligand and its ZnCl2 complex suggest that 3-Phenyloxolan-3-amine hydrochloride might also exhibit interesting optical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability and molecular electrostatic potential, which could be applied to 3-Phenyloxolan-3-amine hydrochloride to anticipate its behavior in various environments .

Scientific Research Applications

Synthesis and Local Anesthetic Activity

3-Phenyloxolan-3-amine hydrochloride is used in the synthesis of local anesthetics. For example, it has been employed in the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes, which exhibit local anesthetic activities (Daukshas et al., 1995).

Solubility Studies

The compound's solubility is a significant aspect in pharmaceutical research. Studies have investigated the solubilities of polysubstituted 1,3-dioxolanes, like 3-Phenyloxolan-3-amine hydrochloride, in different conditions, essential for pharmaceutical formulations (Kramer & Flynn, 1972).

Antineoplastic Research

3-Phenyloxolan-3-amine hydrochloride plays a role in cancer research. It is used in the synthesis of compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which have shown potential as antineoplastic agents (Pettit et al., 2003).

Polybenzoxazine Synthesis

This compound is used in the synthesis of polybenzoxazine, a material with diverse applications in materials science. It is explored as a building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).

Prodrug Carrier Applications

In drug delivery systems, 3-Phenyloxolan-3-amine hydrochloride is examined for its utility as a macromolecular prodrug carrier. It has been used in the preparation and characterization of oxidized cellulose-phenylpropanolamine conjugates (Zhu, Kumar & Banker, 2001).

Surface Modification Applications

This compound is instrumental in the synthesis of materials like Polydimethylsiloxane, used for special surface modifications. Its derivatives have been studied for their properties and applications in modifying negatively charged surfaces (Novi et al., 2006).

Analytical Chemistry

In analytical chemistry, 3-Phenyloxolan-3-amine hydrochloride is used in methods like colorimetric determination in pharmaceutical products, demonstrating the compound's utility in analytical applications (Burke, Venturella & Senkowski, 1974).

Carcinogenicity Evaluation

It is also employed in evaluating carcinogenic agents in animal models. For example, studies have assessed the carcinogenicity of related compounds in rats (Higgins et al., 1968).

Supercritical Fluid Applications

The solubility of fluoxetine hydrochloride, a compound similar to 3-Phenyloxolan-3-amine hydrochloride, in supercritical carbon dioxide has been analyzed, important for pharmaceutical industry applications (Hezave et al., 2013).

Catalysis and Organic Synthesis

3-Phenyloxolan-3-amine hydrochloride is used in catalytic systems for organic synthesis, such as the carbonylation of amines. It is crucial for developing new synthetic methods in organic chemistry (Orito et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-phenyloxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMSSTFGWVCMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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